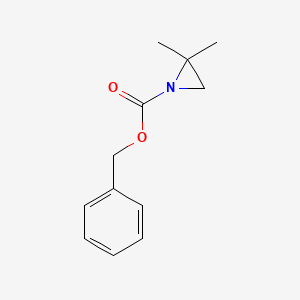

N-Cbz-2,2-dimethylaziridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Cbz-2,2-dimethylaziridine is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

N-Cbz-2,2-dimethylaziridine has been studied for its antimicrobial properties. Research indicates that aziridine derivatives can exhibit significant antibacterial activity against various pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 4 to 16 μg/mL, demonstrating their potential as antibacterial agents .

Anticancer Properties

Aziridine derivatives are also being investigated for their anticancer properties. Studies have shown that certain aziridine compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation. For example, this compound analogs have been linked to the modulation of the PI3K/Akt pathway, which is crucial in cancer biology .

Organic Synthesis Applications

Reagent in Chemical Reactions

This compound serves as a versatile reagent in organic synthesis. Its aziridine ring can undergo ring-opening reactions under nucleophilic conditions, making it a valuable intermediate for synthesizing more complex molecules. This property is particularly useful in the synthesis of amino acids and other nitrogen-containing heterocycles .

Chiral Auxiliary

The compound can also act as a chiral auxiliary in asymmetric synthesis. By providing a chiral environment during chemical reactions, this compound can facilitate the formation of enantiomerically enriched products. This application is significant in the pharmaceutical industry where chirality plays a critical role in drug efficacy and safety .

Material Science Applications

Polymer Chemistry

In material science, this compound has potential applications in polymer chemistry. Its ability to participate in polymerization reactions allows for the development of novel materials with tailored properties. Research has indicated that incorporating aziridine units into polymer backbones can enhance mechanical strength and thermal stability .

Nanomaterials Development

Furthermore, this compound has been explored for its role in developing nanomaterials. The compound's unique structure can be utilized to create nanocomposites with improved electrical and optical properties, which are essential for applications in electronics and photonics .

Table 1: Antibacterial Activity of Aziridine Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| Similar Aziridine Derivative | 16 | Escherichia coli |

| Another Analogue | 4 | Enterococcus faecalis |

Table 2: Applications in Organic Synthesis

| Application | Description |

|---|---|

| Ring-opening reactions | Useful for synthesizing amino acids |

| Chiral auxiliary | Facilitates asymmetric synthesis |

| Polymerization | Enhances properties of polymers |

Propiedades

Fórmula molecular |

C12H15NO2 |

|---|---|

Peso molecular |

205.25 g/mol |

Nombre IUPAC |

benzyl 2,2-dimethylaziridine-1-carboxylate |

InChI |

InChI=1S/C12H15NO2/c1-12(2)9-13(12)11(14)15-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |

Clave InChI |

MXZWPNNJPGRZSH-UHFFFAOYSA-N |

SMILES canónico |

CC1(CN1C(=O)OCC2=CC=CC=C2)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.